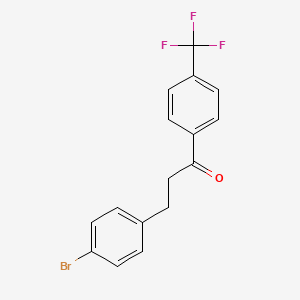

3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone

Overview

Description

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

A study by Wakui et al. (2004) demonstrated that 2-hydroxy-2-methylpropiophenone undergoes multiple arylation through C-C and C-H bond cleavages when treated with excess aryl bromides in the presence of a palladium catalyst. This process yields 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing the compound's potential as a precursor for complex molecular synthesis Wakui et al., 2004.

McMurry Coupling

Daik et al. (1998) explored the stereochemical outcomes of McMurry coupling, using 4-bromoacetophenone and 4-bromobenzophenone under conditions that produce bis(4-bromophenyl)-2-butenes. The study highlighted the versatility of bromophenyl compounds in facilitating selective coupling reactions, contributing to the synthetic organic chemistry field Daik et al., 1998.

Synthesis of Dendrimers and Polymers

Percec et al. (1994) described the synthesis and characterization of monomers leading to the creation of hyperbranched polymers. This work illustrates the role of bromophenyl compounds in developing materials with potential applications in nanotechnology and materials science Percec et al., 1994.

Molecular Structure Analysis

Allen, Trotter, and Rogers (1971) conducted a study on the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, revealing insights into the biological activities of isomers of related compounds. This research highlights the importance of structural analysis in understanding the biological and chemical properties of bromophenyl derivatives Allen et al., 1971.

Environmental and Material Applications

Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound related to bromophenyl derivatives. Their research emphasizes the environmental presence and impact of brominated compounds, underlining the need for understanding their behavior and effects in ecological systems Koch & Sures, 2018.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific studies on this compound, it’s challenging to determine its exact mode of action. Similar compounds have been shown to interact with their targets leading to various biological activities .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Studies on similar compounds suggest a range of behaviors, but these can’t be directly applied to “3-(4-Bromophenyl)-4’-trifluoromethylpropiophenone” without specific studies .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEGKOWJWAFXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)

![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)

![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)

![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)

![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)

![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)